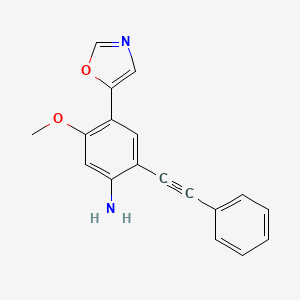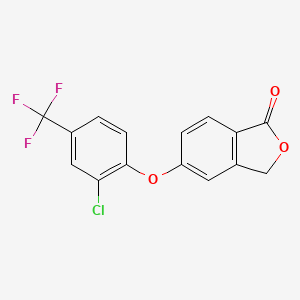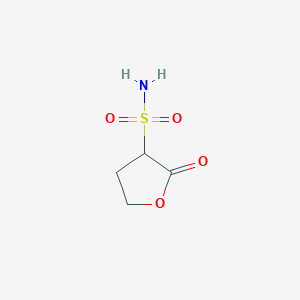![molecular formula C20H29N2P B12884390 2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B12884390.png)
2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine is a complex organophosphorus compound It is characterized by the presence of a diethylphosphino group and tetramethyl-substituted biphenyl diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine typically involves the reaction of a halogenated biphenyl precursor with a diethylphosphine reagent. One common method involves the use of Grignard reagents, where the halogenated biphenyl is treated with a Grignard reagent to form the corresponding organomagnesium compound. This intermediate is then reacted with diethylphosphine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the diethylphosphino group is replaced by other functional groups.
Coordination: It can act as a ligand, coordinating with transition metals to form complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine has diverse applications in scientific research:
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine primarily involves its role as a ligand. It coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. The diethylphosphino group provides electron-donating properties, enhancing the reactivity of the metal center. The biphenyl structure offers steric hindrance, influencing the selectivity and efficiency of the catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Similar in structure but with different substituents on the biphenyl ring.
Diphenylphosphino derivatives: Compounds with phenyl groups instead of biphenyl structures.
Uniqueness
2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine is unique due to its specific combination of diethylphosphino and tetramethyl-substituted biphenyl groups. This unique structure imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and other applications .
Properties
Molecular Formula |
C20H29N2P |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(2-diethylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine |
InChI |
InChI=1S/C20H29N2P/c1-7-23(8-2)19-15-10-9-12-16(19)20-17(21(3)4)13-11-14-18(20)22(5)6/h9-15H,7-8H2,1-6H3 |
InChI Key |
TYLUOFMLVGNCLY-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)C1=CC=CC=C1C2=C(C=CC=C2N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
![1-(1H-Pyrrol-2-yl)-2-[(3-sulfanylpropyl)sulfanyl]ethan-1-one](/img/structure/B12884308.png)
![3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid](/img/structure/B12884317.png)
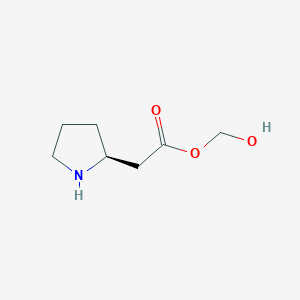
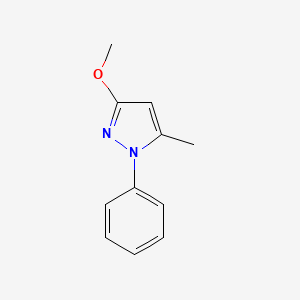
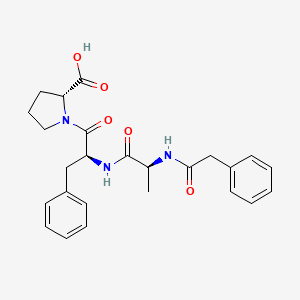
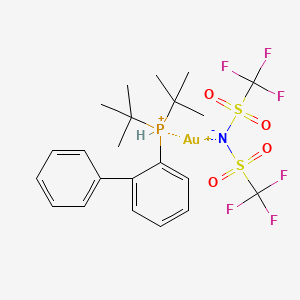
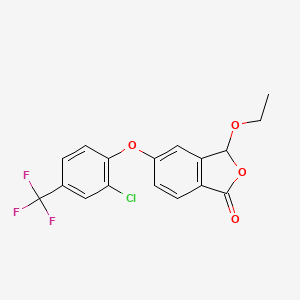
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
